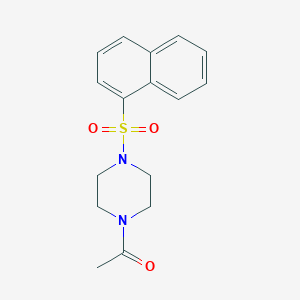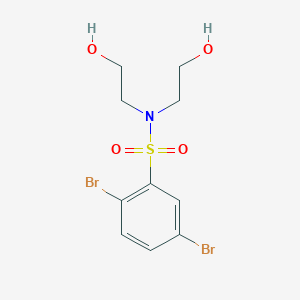
1-Acetyl-4-(1-naphthylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-4-(1-naphthylsulfonyl)piperazine, also known as ANSPP, is a chemical compound that has been widely used in scientific research due to its unique properties. ANSPP is a piperazine derivative that has a naphthylsulfonyl group attached to its nitrogen atom. This compound has been studied for its ability to interact with various biological molecules and has been used in a variety of applications.
作用機序
1-Acetyl-4-(1-naphthylsulfonyl)piperazine interacts with biological molecules through hydrophobic interactions and hydrogen bonding. The naphthylsulfonyl group of 1-Acetyl-4-(1-naphthylsulfonyl)piperazine can bind to hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with polar residues. This allows 1-Acetyl-4-(1-naphthylsulfonyl)piperazine to interact with a wide range of biological molecules, including proteins, nucleic acids, and lipids.
Biochemical and Physiological Effects:
1-Acetyl-4-(1-naphthylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. In protein folding studies, 1-Acetyl-4-(1-naphthylsulfonyl)piperazine has been shown to induce conformational changes in proteins and stabilize intermediate states. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine has also been used as a fluorescent probe to study the interactions between proteins and other molecules. In addition, 1-Acetyl-4-(1-naphthylsulfonyl)piperazine has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase.
実験室実験の利点と制限
One of the main advantages of 1-Acetyl-4-(1-naphthylsulfonyl)piperazine is its ability to interact with a wide range of biological molecules. This makes it a versatile tool for studying various biological processes. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine is also relatively easy to synthesize and is commercially available. However, 1-Acetyl-4-(1-naphthylsulfonyl)piperazine has some limitations in lab experiments, including its potential toxicity and its tendency to aggregate at high concentrations.
将来の方向性
There are many future directions for research involving 1-Acetyl-4-(1-naphthylsulfonyl)piperazine. One potential application is in the development of new drugs that target specific proteins. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine could be used as a starting point for the development of new compounds that bind to specific proteins and modulate their activity. Another future direction is in the development of new fluorescent probes for imaging biological processes. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine could be modified to incorporate different fluorophores and used to study a wide range of biological processes. Finally, 1-Acetyl-4-(1-naphthylsulfonyl)piperazine could be used in the development of new materials, such as hydrogels and nanoparticles, that have specific biological properties.
科学的研究の応用
1-Acetyl-4-(1-naphthylsulfonyl)piperazine has been used in a variety of scientific research applications, including protein folding studies, enzyme inhibition assays, and fluorescence spectroscopy. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine is particularly useful in protein folding studies as it can bind to hydrophobic pockets in proteins and induce conformational changes. This property has been used to study the folding pathways of various proteins and has provided insights into the mechanisms of protein folding.
特性
製品名 |
1-Acetyl-4-(1-naphthylsulfonyl)piperazine |
|---|---|
分子式 |
C16H18N2O3S |
分子量 |
318.4 g/mol |
IUPAC名 |
1-(4-naphthalen-1-ylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C16H18N2O3S/c1-13(19)17-9-11-18(12-10-17)22(20,21)16-8-4-6-14-5-2-3-7-15(14)16/h2-8H,9-12H2,1H3 |
InChIキー |
LMJCEHUIFQEFAK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















